GKK1032B
Overview
Description
GKK1032B is an alkaloid compound that can be found in endophytic fungus Penicillium sp . It has been shown to induce the apoptosis of human osteosarcoma MG63 cells through caspase pathway activation .
Molecular Structure Analysis
The molecular structure of GKK1032B is represented by the formula C32H39NO4 . The exact mass is 501.29 and the molecular weight is 501.66 . The SMILES representation is also provided .Physical And Chemical Properties Analysis
GKK1032B has a molecular weight of 501.66 and a formula of C32H39NO4 . It is soluble in dichloromethane, DMSO, and ethanol .Scientific Research Applications
Cytotoxic Effect on Osteosarcoma Cells : GKK1032B, a peptide-polyketide hybrid, was found to exhibit significant cytotoxicity against the human osteosarcoma cell line MG63. It induced apoptosis in these cells through the caspase pathway, with an IC50 value of 3.49 μmol·L–1 (Liu Na et al., 2021).
Activity Against Methicillin-Resistant Staphylococcus aureus : A related compound, GKK1032C, displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of GKK1032 derivatives in combating bacterial infections (Xin Qi et al., 2019).
properties
IUPAC Name |
(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-7-31(5)15-18(4)24-23-26(31)27(34)22-21(29(35)33-30(22)36)13-19-8-10-20(11-9-19)37-28(23)25-17(3)12-16(2)14-32(24,25)6/h7-11,15-17,21-26,28H,1,12-14H2,2-6H3,(H,33,35,36)/t16-,17+,21+,22-,23+,24-,25+,26+,28+,31+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPPHVJLWSRLAC-ZABYPXOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C3C4C(C2(C1)C)C(=CC(C4C(=O)C5C(CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@H]4[C@H]([C@@]2(C1)C)C(=C[C@]([C@@H]4C(=O)[C@H]5[C@H](CC6=CC=C(O3)C=C6)C(=O)NC5=O)(C)C=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 134865937 |
Citations
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